molecular formula C18H12O4 B1257117 2,4-Dioxo-4-(9-phenanthryl)butanoic acid

2,4-Dioxo-4-(9-phenanthryl)butanoic acid

Cat. No.: B1257117
M. Wt: 292.3 g/mol
InChI Key: IKECCCIWJQNGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dioxo-4-(9-phenanthryl)butanoic acid is a specialized organic compound featuring a butanoic acid backbone substituted with two ketone groups (dioxo) at positions 2 and 4, and a phenanthryl group at position 2.

Properties

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

2,4-dioxo-4-phenanthren-9-ylbutanoic acid

InChI

InChI=1S/C18H12O4/c19-16(10-17(20)18(21)22)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h1-9H,10H2,(H,21,22)

InChI Key

IKECCCIWJQNGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CC(=O)C(=O)O

Synonyms

2,4-dioxo-4-phenanthren-9-yl-butyric acid
2,4-DPBA

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural similarities with other 2,4-dioxo-4-arylbutanoic acids, differing primarily in the aryl substituent. Key analogs include:

Compound Name CAS Number Aryl Substituent Similarity (%) Molecular Weight
2,4-Dioxo-4-(pyridin-4-yl)butanoic acid 98589-58-3 Pyridin-4-yl 89 ~235.2
Methyl 2,4-dioxo-4-(pyridin-3-yl)butanoate 23424-36-4 Pyridin-3-yl 90 ~235.2
Ethyl 2,4-dioxo-4-(quinolin-6-yl)butanoate 1807546-67-3 Quinolin-6-yl 85 ~313.3

Key Observations :

  • The phenanthryl group in the target compound increases molecular weight (~354–370 g/mol estimated) compared to pyridinyl analogs, reducing aqueous solubility due to enhanced hydrophobicity .
Herbicidal Activity

Phenoxybutanoic acids like 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB) and MCPB are auxin-like herbicides, functioning through disruption of plant growth regulation . However, steric bulk from the phenanthryl moiety may hinder binding efficiency compared to smaller aryl groups (e.g., chlorophenoxy) .

Enzyme Interactions

Studies on acyl acid amido synthetases (e.g., GH3.15) reveal that catalytic efficiency decreases with bulky substituents or extended chain lengths between the carboxylate and aryl group. For example:

  • 4-Phenoxybutyric acid: High catalytic efficiency.
  • 4-(4-Methoxyphenoxy)butanoic acid: Reduced activity due to steric hindrance . This suggests that the phenanthryl group in 2,4-Dioxo-4-(9-phenanthryl)butanoic acid may further reduce enzymatic interactions compared to simpler phenyl derivatives.

Odor and Volatile Compound Comparisons

Butanoic acid derivatives like 3-methylbutanoic acid and ethyl 3-hydroxy-butanoate are well-documented as odor-active compounds in fruits, fermented foods, and plant volatiles, contributing to rancid, fatty, or green notes . However, the target compound’s dioxo and phenanthryl groups likely alter its volatility and odor profile, making it less relevant in fragrance applications compared to simpler aliphatic acids .

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